2-amino-5-(biphenyl-4-yl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-amino-5-{[1,1’-biphenyl]-4-yl}-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core fused with a biphenyl group. The presence of multiple nitrogen atoms and aromatic rings contributes to its potential biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-{[1,1’-biphenyl]-4-yl}-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-throughput screening and optimization techniques can help in identifying the most efficient synthetic routes and reaction conditions. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-{[1,1’-biphenyl]-4-yl}-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups .
Scientific Research Applications
2-amino-5-{[1,1’-biphenyl]-4-yl}-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-5-{[1,1’-biphenyl]-4-yl}-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione primarily involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, which are essential for the progression of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrano[2,3-d]pyrimidine: Contains a fused pyran ring, offering different chemical and biological properties.
1,2,4-Triazolo[1,5-c]pyrimidine: Features a triazole ring fused to the pyrimidine core, providing unique reactivity and biological activity.
Uniqueness
2-amino-5-{[1,1’-biphenyl]-4-yl}-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione stands out due to its specific combination of a biphenyl group and a pyrido[2,3-d]pyrimidine core. This unique structure enhances its potential as a CDK inhibitor and its versatility in undergoing various chemical reactions .
Properties
Molecular Formula |
C19H16N4O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-amino-5-(4-phenylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C19H16N4O2/c20-19-22-17-16(18(25)23-19)14(10-15(24)21-17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10H2,(H4,20,21,22,23,24,25) |
InChI Key |
RUOYBEIUTJMFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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